molecular formula C12H16N2O2S B14088196 Butyl 4-(carbamothioylamino)benzoate CAS No. 832098-78-9

Butyl 4-(carbamothioylamino)benzoate

Cat. No.: B14088196
CAS No.: 832098-78-9
M. Wt: 252.33 g/mol
InChI Key: DUQLDVALWBKPCO-UHFFFAOYSA-N
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Description

Butyl 4-(carbamothioylamino)benzoate is a chemical compound with the molecular formula C12H16N2O2S. It is known for its unique structure, which includes a butyl ester group attached to a benzoate ring with a carbamothioylamino substituent. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(carbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with butyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques, such as recrystallization and distillation, to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(carbamothioylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(carbamothioylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated calcium channels, affecting cellular signaling and function. Additionally, it can interact with sodium channels and potassium currents, modulating electrical excitability in neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(carbamothioylamino)benzoate is unique due to its carbamothioylamino group, which imparts distinct chemical and biological properties. This differentiates it from other butyl benzoate derivatives and makes it a valuable compound for various research applications .

Properties

CAS No.

832098-78-9

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

butyl 4-(carbamothioylamino)benzoate

InChI

InChI=1S/C12H16N2O2S/c1-2-3-8-16-11(15)9-4-6-10(7-5-9)14-12(13)17/h4-7H,2-3,8H2,1H3,(H3,13,14,17)

InChI Key

DUQLDVALWBKPCO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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